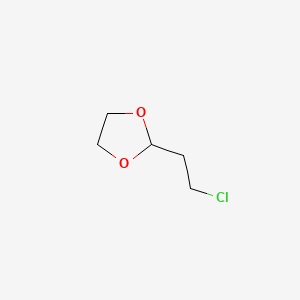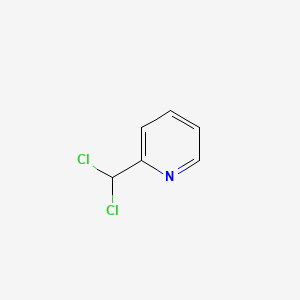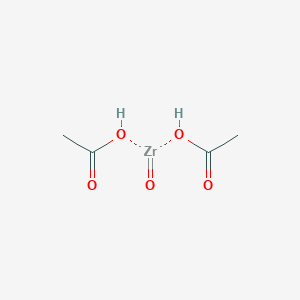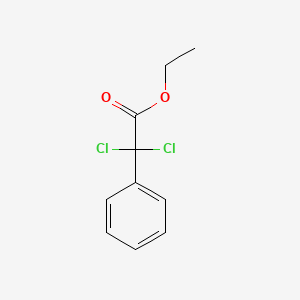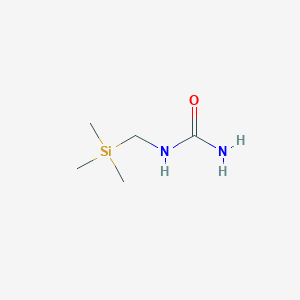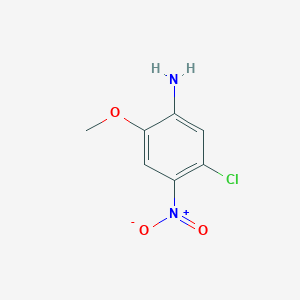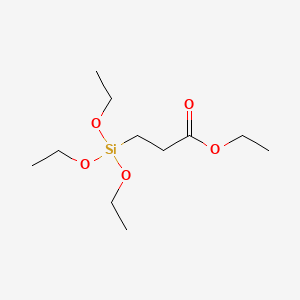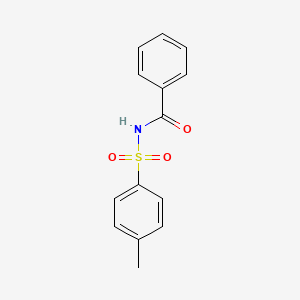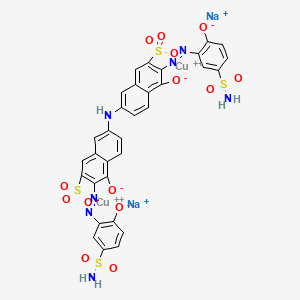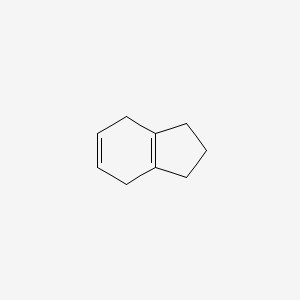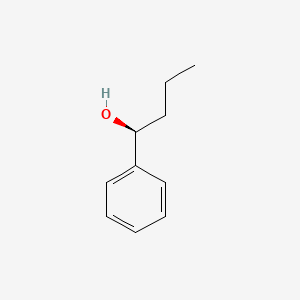
(S)-(-)-1-Phenyl-1-butanol
Vue d'ensemble
Description
(S)-(-)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C10H14O. It is characterized by the presence of a phenyl group attached to the first carbon of a butanol chain. This compound is notable for its enantiomeric purity, which is crucial in various applications, particularly in the pharmaceutical industry where the specific stereochemistry can significantly impact biological activity.
Applications De Recherche Scientifique
(S)-(-)-1-Phenyl-1-butanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its enantiomeric purity.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Employed in the production of fragrances and flavors due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-(-)-1-Phenyl-1-butanol can be synthesized through several methods, including:
Asymmetric Reduction: One common method involves the asymmetric reduction of 1-phenyl-1-butanone using chiral catalysts or reagents. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane can yield high enantiomeric excess.
Grignard Reaction: Another method involves the Grignard reaction where phenylmagnesium bromide reacts with butanal, followed by reduction.
Industrial Production Methods: In industrial settings, the production of this compound often involves:
Enzymatic Reduction: Utilizing enzymes such as alcohol dehydrogenases that can selectively reduce ketones to the desired chiral alcohol.
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds and modifying them through a series of chemical reactions to obtain the target molecule.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-(-)-1-Phenyl-1-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-phenyl-1-butanal or further to 1-phenyl-1-butanoic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 1-phenylbutane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 1-Phenyl-1-butanal, 1-Phenyl-1-butanoic acid.
Reduction: 1-Phenylbutane.
Substitution: 1-Phenyl-1-bromobutane, 1-Phenyl-1-chlorobutane.
Mécanisme D'action
The mechanism of action of (S)-(-)-1-Phenyl-1-butanol involves its interaction with various molecular targets:
Enzymatic Interaction: It can act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Receptor Binding: Its chiral nature allows it to selectively bind to specific receptors, influencing biological responses.
Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cellular signaling depending on its specific application.
Comparaison Avec Des Composés Similaires
®-(+)-1-Phenyl-1-butanol: The enantiomer of (S)-(-)-1-Phenyl-1-butanol, which may have different biological activities.
1-Phenyl-1-propanol: A shorter chain analog with similar chemical properties but different physical and biological characteristics.
1-Phenyl-2-butanol: A positional isomer with the hydroxyl group on the second carbon, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
IUPAC Name |
(1S)-1-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWWHIETAKIMO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944779 | |
| Record name | 1-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22135-49-5 | |
| Record name | 1-Phenylbutanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLBUTANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJM1441XOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



